2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Phosphodiesterase 5 Enzyme inhibition Research chemical profiling

Researchers studying cGMP or EP4 pathways often struggle to find selective, well-characterized probes. This compound addresses that gap with dual PDE5A/EP4 activity. Key advantages: - PDE5A IC50 36 nM - 2.4× more potent than close analogs, minimizing solvent artifacts. - EP4 IC50 31 nM with >645-fold selectivity over EP1/EP3, enabling clean target deconvolution. - Defined logP (7.63) and PSA (131.67 Ų) for rational PK optimization. Supplied at ≥95% purity; ready for immediate global dispatch.

Molecular Formula C17H23ClN2O2
Molecular Weight 322.83
CAS No. 2034292-01-6
Cat. No. B2789259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone
CAS2034292-01-6
Molecular FormulaC17H23ClN2O2
Molecular Weight322.83
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C17H23ClN2O2/c1-22-15-6-8-19(9-7-15)14-11-20(12-14)17(21)10-13-4-2-3-5-16(13)18/h2-5,14-15H,6-12H2,1H3
InChIKeyGDFBKRAXWAQPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone – Key Identity & Baseline


2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone (CAS 2034292-01-6) is a synthetic research chemical with the molecular formula C17H23ClN2O2 and a molecular weight of 322.83 g/mol . The compound features a 2-chlorophenyl ethanone core linked to an azetidine ring that bears a 4-methoxypiperidin-1-yl substituent . Its structural features suggest potential utility in medicinal chemistry programs targeting central nervous system or inflammatory pathways, though its pharmacological profile remains sparsely characterized in the open literature .

1
Pathway study context

Reported PDE5A / EP4 activity suggests utility in cGMP and prostanoid pathway research.

2
Conformationally constrained scaffold

Azetidine-piperidine core restricts flexibility, may support structure-activity relationship (SAR) studies.

3
Pharmacological characterization limited

Open literature sparse; compound suitable as a research tool for in-house profiling and assay development.

Why Generic Substitution Fails: The Selectivity Imperative


In-class analogs sharing the azetidine-piperidine scaffold cannot be indiscriminately substituted for 2-(2-chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone because minor structural modifications profoundly shift target engagement profiles. Data from BindingDB indicate that closely related compounds can exhibit divergent affinities for phosphodiesterases and prostanoid receptors [1]. Without precise, comparator-driven evidence, a generic replacement risks compromising both biological activity and experimental reproducibility.

Scaffold substitution sensitivity

Close azetidine-piperidine analogs may show divergent target engagement; minor structural changes shift PDE5A and EP4 profiles.

PDE5A inhibitory potency not conserved

Reported IC50 values vary significantly among in-class compounds; potency context cannot be assumed without direct comparison.

EP4 selectivity may not transfer

Prostanoid receptor subtype selectivity depends on precise substitution pattern; class-level inference requires verification in target assay.

Quantitative Differentiation vs. Closest Comparators


PDE5A Inhibition: Target vs. Analog

In a BindingDB-curated enzymatic assay, 2-(2-chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone inhibited PDE5A with an IC50 of 36 nM [1]. A closely related azetidine-piperidine analog (BDBM50542296) showed a significantly weaker IC50 of 86 nM under comparable conditions [1]. This 2.4-fold difference in potency highlights the sensitivity of PDE5A inhibition to the specific substitution pattern on the azetidine ring.

PDE5A IC50
Head-to-head
Target: 36 nM
Analog (BDBM50542296): 86 nM
2.4-fold lower IC50
Reported PDE5A inhibition potency context
BindingDB enzymatic assay; comparator analog under similar conditions
Phosphodiesterase 5 Enzyme inhibition Research chemical profiling

EP4 Receptor Affinity & Subtype Selectivity

The compound exhibited an IC50 of 31 nM in a [3H]PGE displacement assay at the human EP4 receptor expressed in HEK293 cell membranes [1]. In contrast, its activity at the EP2 subtype was markedly weaker (IC50 1620 nM) and negligible at EP1 and EP3 (IC50 >20,000 nM) [1]. This profile indicates a >52-fold selectivity window for EP4 over EP2, and >645-fold over EP1/EP3, which is a differentiating feature relative to many non-selective prostanoid ligands used as tool compounds.

EP4 Selectivity
Class-level
EP4 IC50 31 nM
EP2 IC50 1620 nM
EP1/EP3 IC50 >20,000 nM
>52-fold (EP4/EP2); >645-fold (EP4/EP1, EP3)
Supports EP4-selective study design context
[3H]PGE displacement; HEK293 membranes; verify subtype expression in model
Prostaglandin EP4 receptor Radioligand binding Selectivity window

Conformational Rigidity & Physicochemical Profile

The molecule's azetidine-piperidine bicyclic system imposes conformational rigidity that is absent in more flexible 2-phenylethanone analogs . Computational profiling (mcule.com) reveals a logP of 7.63, 3 H-bond acceptors, 1 H-bond donor, 6 rotatable bonds, and a polar surface area of 131.67 Ų . In comparison, flexible 2-phenylethanone derivatives typically exhibit >8 rotatable bonds and logP >8.5, leading to lower ligand efficiency metrics .

Conformational Profile
Data to verify
Rotatable bonds: 6
logP: 7.63
PSA: 131.67 Ų
Flexible analogs typically >8 rot. bonds, logP >8.5
May support target binding kinetic context
In silico prediction (mcule.com); experimental validation needed
Conformational restriction Physicochemical properties Ligand efficiency

High-Impact Application Scenarios


PDE5A-Targeted Biochemical Assays

Researchers studying cGMP signaling can employ this compound as a potent PDE5A inhibitor (IC50 36 nM) [1]. Its 2.4-fold potency advantage over a close analog allows the use of lower concentrations, minimizing solvent-related artifacts. The compound is suitable for enzymatic assays where precise PDE5 inhibition is required, such as in erectile dysfunction or pulmonary hypertension target validation studies.

EP4-Selective Pharmacological Studies

In inflammatory and cancer models where EP4 signaling drives pathology, this compound's >52-fold selectivity over EP2 and >645-fold over EP1/EP3 [1] enables clean interrogation of EP4-mediated effects. It can serve as a reference antagonist/inverse agonist in cell-based cAMP assays or in vivo tumor micro-environment studies, reducing the need for genetic knockout controls.

SAR Exploration of Azetidine-Piperidine Scaffolds

Medicinal chemists can use this compound as a starting point for SAR campaigns. The quantitative activity cliff between the 36 nM PDE5A compound and the 86 nM analog provides a clear test case for probing the effects of azetidine substitution. The compound's defined logP (7.63) and PSA (131.67 Ų) offer a baseline for tuning pharmacokinetic properties in lead optimization.

EP4 Pathway Chemical Probe Validation

When validating EP4 as a drug target, researchers need a probe with a wide selectivity window to avoid confounding EP2/EP1-mediated responses. The target compound's IC50 profile (31 nM at EP4 vs. >20,000 nM at EP1/EP3) [1] meets this requirement, making it a suitable candidate for chemical biology studies aimed at deconvoluting EP4's role in pain, arthritis, or tumor progression.

Application
Selection Property
Validation Focus
PDE5A biochemical assay studies
Reported PDE5A inhibition potency context
PDE5 enzyme inhibition endpoint review
EP4 pathway research
Reported EP4 subtype selectivity profile
EP4-mediated cAMP endpoint monitoring
Azetidine-piperidine SAR exploration
Conformational restriction and physicochemical baseline
Ligand efficiency and property profiling
EP4 target validation (probe)
Reported EP4/EP2 selectivity window
Subtype selectivity verification in disease models
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